molecular formula C9H9F3N2O2 B2517946 N'-Hydroxy-2-[3-(trifluoromethoxy)phenyl]ethanimidamide CAS No. 1252572-39-6

N'-Hydroxy-2-[3-(trifluoromethoxy)phenyl]ethanimidamide

Cat. No.: B2517946
CAS No.: 1252572-39-6
M. Wt: 234.178
InChI Key: XZXFSRDUKGRDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-Hydroxy-2-[3-(trifluoromethoxy)phenyl]ethanimidamide is a compound that features a trifluoromethoxy group, which is known for its unique properties and applications in various fields. The trifluoromethoxy group imparts distinct chemical and physical properties to the compound, making it valuable in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-[3-(trifluoromethoxy)phenyl]ethanimidamide typically involves the introduction of the trifluoromethoxy group into the molecular structure. This can be achieved through various synthetic routes, including the use of trifluoromethoxylation reagents. These reagents facilitate the incorporation of the trifluoromethoxy group under specific reaction conditions, such as heating in nitromethane at 80°C .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced trifluoromethoxylation reagents and controlled reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-[3-(trifluoromethoxy)phenyl]ethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

N’-Hydroxy-2-[3-(trifluoromethoxy)phenyl]ethanimidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-[3-(trifluoromethoxy)phenyl]ethanimidamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-containing molecules, such as:

  • N’-Hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide
  • Fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine)

Uniqueness

N’-Hydroxy-2-[3-(trifluoromethoxy)phenyl]ethanimidamide is unique due to its specific trifluoromethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific interactions and properties .

Properties

IUPAC Name

N'-hydroxy-2-[3-(trifluoromethoxy)phenyl]ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)16-7-3-1-2-6(4-7)5-8(13)14-15/h1-4,15H,5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXFSRDUKGRDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.